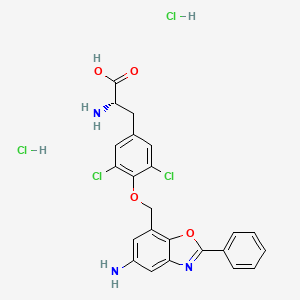
JPH203 二盐酸盐
科学研究应用
JPH203 二盐酸盐具有广泛的科学研究应用,包括:
癌症研究: 它被用于研究 LAT1 在各种癌细胞系中的抑制,导致细胞增殖减少和凋亡诱导
生物学: 该化合物被用于研究氨基酸转运蛋白在细胞代谢和信号通路中的作用。
医学: JPH203 二盐酸盐正在被探索作为治疗过表达 LAT1 的癌症的潜在治疗剂。
作用机制
JPH203 二盐酸盐通过选择性抑制 L 型氨基酸转运蛋白 1 (LAT1) 发挥作用。LAT1 负责摄取必需氨基酸,如亮氨酸和苯丙氨酸。通过阻断 LAT1,JPH203 二盐酸盐减少了这些氨基酸的可用性,导致蛋白质合成和细胞生长受损。 这种抑制通过激活凋亡因子,包括半胱天冬酶和聚 (ADP 核糖) 聚合酶 (PARP),触发凋亡 .
安全和危害
生化分析
Biochemical Properties
JPH203 Dihydrochloride plays a crucial role in biochemical reactions by selectively inhibiting LAT1-dependent uptake of large neutral amino acids such as leucine and phenylalanine. This inhibition disrupts the nutrient supply essential for cancer cell growth. JPH203 Dihydrochloride interacts with LAT1, a transporter protein highly expressed in cancer cells, but not with LAT2, which is predominantly found in normal tissues . The compound binds to the substrate-binding pocket of LAT1, preventing the transport of amino acids across the cell membrane .
Cellular Effects
JPH203 Dihydrochloride has profound effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation by depleting intracellular levels of essential amino acids, leading to cell cycle arrest and apoptosis . The compound also affects cell signaling pathways, particularly the mTORC1 pathway, which is crucial for cell growth and metabolism . Additionally, JPH203 Dihydrochloride influences gene expression by upregulating pro-apoptotic factors such as Bad, Bax, Bak, and caspase-9, while downregulating anti-apoptotic factors like Bcl-2 and Bcl-xL .
Molecular Mechanism
At the molecular level, JPH203 Dihydrochloride exerts its effects by binding to the LAT1-4F2hc complex, a heterodimeric transporter responsible for the uptake of large neutral amino acids . This binding inhibits the transport activity of LAT1, leading to a reduction in intracellular amino acid levels. The inhibition of LAT1 by JPH203 Dihydrochloride also results in the suppression of mTORC1 signaling, a pathway that regulates cell growth and metabolism . Furthermore, JPH203 Dihydrochloride induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JPH203 Dihydrochloride have been observed to change over time. The compound is metabolically stable in liver microsomes from various species, including mice, rats, dogs, monkeys, and humans . Long-term studies have shown that JPH203 Dihydrochloride can induce sustained growth inhibition and apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of JPH203 Dihydrochloride vary with different dosages in animal models. In a study involving mice, the compound was administered at doses ranging from 6.3 to 25 mg/kg/day, resulting in significant inhibition of tumor growth . Higher doses were associated with dose-limiting toxicities, such as liver dysfunction, indicating a threshold effect . The maximum tolerated dose was determined to be 60 mg/m² in a phase I clinical trial .
Metabolic Pathways
JPH203 Dihydrochloride is involved in metabolic pathways that include its conversion to N-acetylated metabolites by N-acetyltransferase 2 (NAT2) in liver cells . The metabolic clearance of JPH203 Dihydrochloride is longer than its influx clearance, eventually becoming passive clearance . This metabolic stability contributes to its prolonged efficacy in inhibiting cancer cell growth.
Transport and Distribution
Within cells and tissues, JPH203 Dihydrochloride is transported and distributed primarily through LAT1 . The compound’s high affinity for LAT1 ensures its selective uptake by cancer cells, where it accumulates and exerts its inhibitory effects . The distribution of JPH203 Dihydrochloride within tissues is influenced by the expression levels of LAT1, which are typically elevated in tumors .
Subcellular Localization
JPH203 Dihydrochloride localizes to the plasma membrane, where it interacts with the LAT1-4F2hc complex . This subcellular localization is critical for its function as an inhibitor of amino acid transport. The compound’s targeting to the plasma membrane is facilitated by its binding to LAT1, which is responsible for its transport activity .
准备方法
合成路线和反应条件: JPH203 二盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:
苯并恶唑环的形成: 这涉及 2-氨基苯酚与合适的羧酸衍生物反应形成苯并恶唑环。
二氯苯基的引入: 二氯苯基通过卤化反应引入。
丙酸部分的形成: 这涉及中间体与合适的丙酸衍生物反应。
工业生产方法: JPH203 二盐酸盐的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以确保高产率和纯度。 最终产品通常采用重结晶或色谱技术进行纯化 .
化学反应分析
反应类型: JPH203 二盐酸盐经历各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在氨基处。
还原: 还原反应可以在苯并恶唑环上发生。
取代: 二氯苯基可以与合适的亲核试剂发生取代反应。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应。
主要产物: 从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可以导致亚硝基或硝基衍生物的形成,而还原可以产生胺衍生物 .
相似化合物的比较
与其他类似化合物相比,JPH203 二盐酸盐对 LAT1 的选择性很高。一些类似化合物包括:
BCH (2-氨基双环 [2.2.1] 庚烷-2-羧酸): 氨基酸转运蛋白的非选择性抑制剂。
V-9302: 另一种 LAT1 抑制剂,但具有不同的选择性和效力特征。
属性
IUPAC Name |
(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O4.2ClH/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13;;/h1-7,9-10,18H,8,11,26-27H2,(H,29,30);2*1H/t18-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSAOPNUSNNYQL-NTEVMMBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597402-27-1 | |
| Record name | Nanvuranlat dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1597402271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NANVURANLAT DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJK9MX8G8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


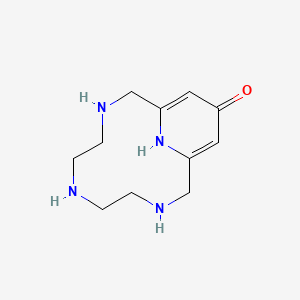

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)
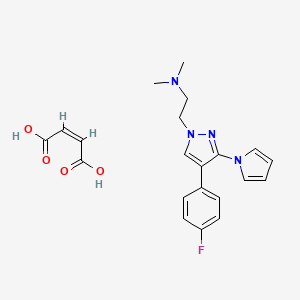
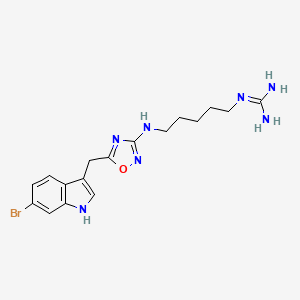

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)
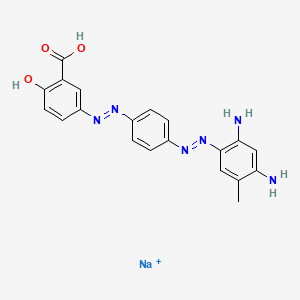


![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)


![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)
